Diethyl 2-formylglutarate

Description

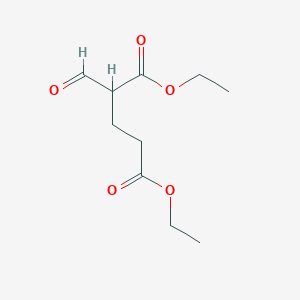

Diethyl 2-formylglutarate (C₉H₁₄O₅; molecular weight 218.21 g/mol) is an ester derivative of glutaric acid featuring a formyl group at the C-2 position. It serves as a critical intermediate in microbial metabolic pathways, particularly in Eubacterium barkeri during nicotinate catabolism . The compound is synthesized enzymatically via the hydrolysis of tetrahydro-oxynicotinate (THON) catalyzed by enamidase, yielding (S)-2-formylglutarate with high stereospecificity . However, its instability due to spontaneous decarboxylation and racemization necessitates rapid analysis post-synthesis .

Structurally, the formyl group at C-2 distinguishes it from other glutaric acid derivatives, influencing its reactivity and role in biochemical transformations. While its applications in industrial synthesis remain underexplored, its enzymatic production underscores its relevance in studying chiral intermediates and microbial metabolism .

Properties

CAS No. |

50537-71-8 |

|---|---|

Molecular Formula |

C10H16O5 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

diethyl 2-formylpentanedioate |

InChI |

InChI=1S/C10H16O5/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

STPVTVRFMCGMME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-formylglutarate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with formaldehyde under basic conditions, followed by esterification. Another method includes the oxidation of diethyl 2-hydroxyglutarate using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The purity of the final product is often ensured through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-formylglutarate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products Formed

Oxidation: Diethyl 2-carboxyglutarate

Reduction: Diethyl 2-hydroxyglutarate

Substitution: Various substituted glutarates depending on the nucleophile used

Scientific Research Applications

Diethyl 2-formylglutarate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of diethyl 2-formylglutarate involves its reactivity with various biological and chemical entities. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The ester groups can undergo hydrolysis to release glutaric acid derivatives, which may participate in metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparative Properties of Diethyl 2-Formylglutarate and Analogues

Key Research Findings

Reactivity and Stability

- This compound exhibits rapid racemization and decarboxylation under ambient conditions, limiting its isolation efficiency. Enzymatic assays require immediate analysis (within 20 seconds) to avoid inaccuracies .

- In contrast, Diethyl 2-acetylglutarate demonstrates greater stability due to the electron-withdrawing acetyl group, enabling its use in prolonged synthetic reactions .

Metabolic Roles

- The (S)-enantiomer of 2-formylglutarate is a substrate for 2-(hydroxymethyl)glutarate dehydrogenase (Hgd), linking it to NADH-dependent redox reactions in E. barkeri .

- 2-Hydroxyglutarate , particularly the D-enantiomer, accumulates in cancers due to isocitrate dehydrogenase (IDH) mutations, driving tumorigenesis via epigenetic dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.